4,6-Dimethylpyrimidin-5-amine;hydrochloride
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Overview
Description
4,6-Dimethylpyrimidin-5-amine;hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol. This compound has garnered significant attention in scientific research due to its potential biological activity and various applications.
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-amine hydrochloride is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .
Mode of Action
4,6-Dimethylpyrimidin-5-amine hydrochloride interacts with FGFR4 by inhibiting its activity . This interaction results in a decrease in the receptor’s ability to signal for cell growth and division . The compound exhibits selectivity for FGFR4 over other fibroblast growth factor receptors .
Biochemical Pathways
The inhibition of FGFR4 affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in many biological processes, including cell growth, development, and wound healing . By inhibiting FGFR4, 4,6-Dimethylpyrimidin-5-amine hydrochloride disrupts these processes, particularly in cells where FGFR4 signaling is overactive .
Result of Action
The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-amine hydrochloride has been shown to have anti-cancer activity . In particular, it has been observed to block the growth of hepatocellular carcinoma (HCC) tumors . This is likely due to the disruption of the FGF signaling pathway, which is often overactive in cancer cells .
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyrimidin-5-amine;hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a nucleophile in many reactions, participating in the formation of bonds with electrophilic centers. This compound is known to interact with enzymes such as pyrimidine nucleoside phosphorylase, which catalyzes the phosphorolysis of pyrimidine nucleosides to produce pyrimidine bases and ribose-1-phosphate . The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and specificity of the biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses. For instance, it may inhibit or activate certain kinases, thereby influencing downstream signaling events.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form hydrogen bonds and engage in van der Waals interactions allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and potential organ damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. It can be metabolized by enzymes such as pyrimidine nucleoside phosphorylase, leading to the production of pyrimidine bases and other metabolites . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various biochemical functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transport proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound within the cell determines its specific biochemical roles and effects.
Preparation Methods
The synthesis of 4,6-Dimethylpyrimidin-5-amine;hydrochloride typically involves the condensation of β-dicarbonyl compounds with amines . One common method includes the reaction of (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This reaction yields the desired compound in moderate yield (70%) and is characterized by various spectroscopic techniques such as UV-Vis, FTIR-ATR, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
4,6-Dimethylpyrimidin-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Dimethylpyrimidin-5-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to nucleotides.
Medicine: Pyrimidine derivatives, including this compound, have been investigated for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,6-Dimethylpyrimidin-5-amine;hydrochloride can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the hydrochloride group.
5-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of methyl groups.
6-Amino-2,4,5-trimethylpyridin-3-ol: A pyridine derivative with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
4,6-dimethylpyrimidin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOOHSDBBNEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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